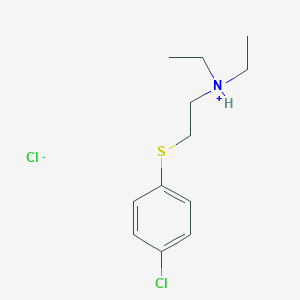
2-(4-Chlorophenylthio)triethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS. It is known for its role as a carotenoid cyclase inhibitor, which affects the biosynthesis of carotenoids in plants. This compound has been studied for its ability to alter the metabolic balance of pigments in fruits and vegetables, leading to significant changes in carotenoid accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)triethylamine hydrochloride typically involves the reaction of 4-chlorothiophenol with triethylamine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenylthio)triethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthio derivatives
Scientific Research Applications
2-(4-Chlorophenylthio)triethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving carotenoid biosynthesis and its regulation in plants.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate metabolic pathways.
Industry: Utilized in the production of carotenoid-rich food products and supplements .
Mechanism of Action
The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine hydrochloride involves the inhibition of carotenoid cyclase enzymes. By blocking the cyclization of carotenoids, the compound leads to the accumulation of linear carotenoids such as lycopene. This inhibition affects the overall carotenoid biosynthetic pathway, resulting in altered pigment composition in treated organisms .
Comparison with Similar Compounds
Similar Compounds
Norflurazon: Another carotenoid biosynthesis inhibitor that affects phytoene desaturase.
Clomazone: Inhibits the biosynthesis of carotenoids by targeting different enzymes in the pathway
Uniqueness
2-(4-Chlorophenylthio)triethylamine hydrochloride is unique in its specific inhibition of lycopene cyclase, leading to the selective accumulation of lycopene and other linear carotenoids. This specificity makes it a valuable tool for studying carotenoid biosynthesis and its regulation .
Properties
CAS No. |
13663-07-5 |
|---|---|
Molecular Formula |
C12H19Cl2NS |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChI Key |
RPNMGUBLKCLAEK-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-] |
Canonical SMILES |
CCN(CC)CCSC1=CC=C(C=C1)Cl.Cl |
Related CAS |
14214-33-6 (Parent) |
Synonyms |
2-(4-chlorophenylthio)triethylamine 2-(4-chlorophenylthio)triethylamine hydrochloride CPTA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


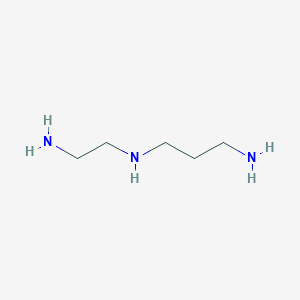



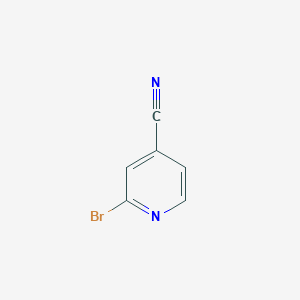
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
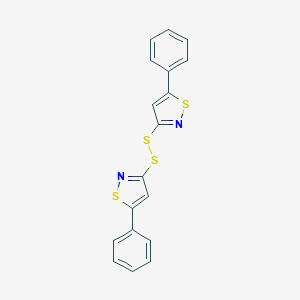
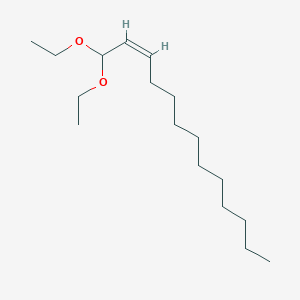
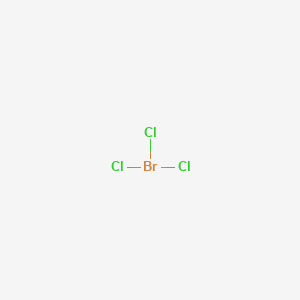
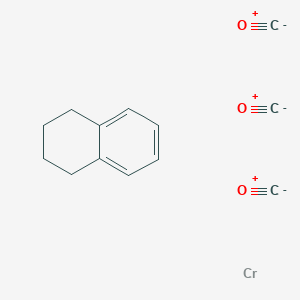

![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)


